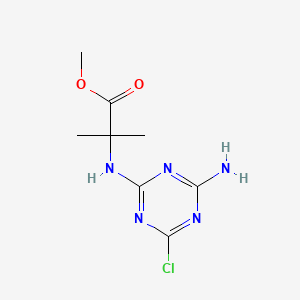
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Métodos De Preparación
The synthesis of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with methyl 2-amino-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can be compared with other similar triazine derivatives, such as:
4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms.
4-Amino-1,3,5-triazine: A simpler triazine derivative with an amino group.
The uniqueness of this compound lies in its specific structure and the presence of both amino and ester functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12ClN5O2 |
|---|---|
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H12ClN5O2/c1-8(2,4(15)16-3)14-7-12-5(9)11-6(10)13-7/h1-3H3,(H3,10,11,12,13,14) |
Clave InChI |
FXVOSHJWPGYWQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)NC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
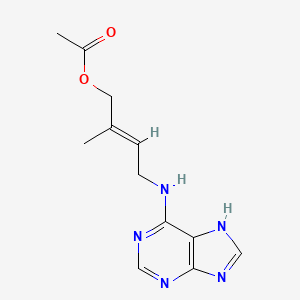
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
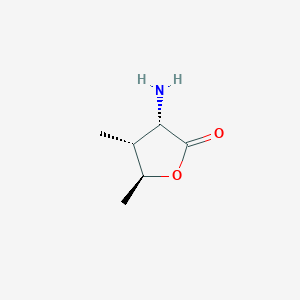

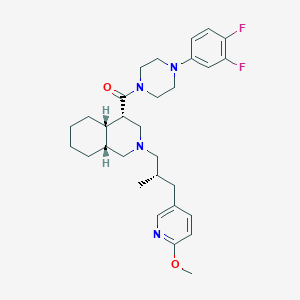
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)


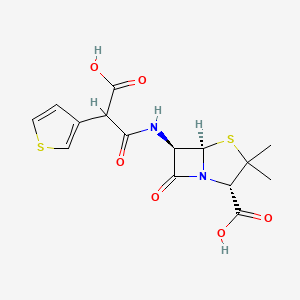

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)

